2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene
Overview
Description
2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene is an organic compound characterized by the presence of a propene group substituted with a 3,4,5-trimethoxyphenyl moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable methylating agent under basic conditions. One common method is the aldol condensation reaction, where 3,4,5-trimethoxybenzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale aldol condensation reactions followed by reduction steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4,5-trimethoxybenzaldehyde, while reduction can produce 3,4,5-trimethoxyphenylpropanol.
Scientific Research Applications
2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as an anti-inflammatory and anticancer agent due to its structural similarity to other bioactive compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to tubulin, disrupting microtubule formation and inhibiting cell division, which is a common mechanism for anticancer agents.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Shares the 3,4,5-trimethoxyphenyl moiety and exhibits similar biological activities.
2-Phenyl-1-(3,4,5-trimethoxyphenyl)ethanone: Another compound with the 3,4,5-trimethoxyphenyl group, used in similar research applications.
Uniqueness
2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene is unique due to its specific substitution pattern and the presence of a propene group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1,2,3-trimethoxy-5-(2-methylprop-2-enyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)6-10-7-11(14-3)13(16-5)12(8-10)15-4/h7-8H,1,6H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYYQQNNHGCZNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C(=C1)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214500 | |
Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-02-0 | |
Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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